
2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. Diazonium salts are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate typically involves the diazotization of an aromatic amine. The process generally includes the following steps:
Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through various synthetic routes.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an appropriate coupling partner, such as an activated aromatic compound, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound involves large-scale diazotization reactors. These reactors are designed to handle the exothermic nature of the diazotization reaction and ensure efficient mixing and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium salt can couple with phenols, anilines, and other activated aromatic compounds to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium cyanide are commonly used.
Coupling Reactions: The reaction is typically carried out in an alkaline medium using sodium hydroxide or sodium carbonate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products Formed
Substitution Reactions: Products include halogenated aromatics, phenols, and nitriles.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: Aromatic amines are formed.
Applications De Recherche Scientifique
2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate has various applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules and as intermediates in the preparation of dyes and pigments.
Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity is exploited in the synthesis of azo compounds and other derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium Chloride: A widely studied diazonium salt used in the synthesis of azo dyes.
p-Nitrobenzenediazonium Fluoroborate: Another diazonium salt with applications in organic synthesis.
Uniqueness
2-Diazonio-1-ethoxy-8-(2-methoxyphenyl)-1-oxoocta-2,6,7-trien-3-olate is unique due to its specific structure, which includes an ethoxy group and a methoxyphenyl group. These functional groups can influence the reactivity and properties of the compound, making it distinct from other diazonium salts.
Propriétés
Numéro CAS |
920977-79-3 |
|---|---|
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
314.34 g/mol |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-17(21)16(19-18)14(20)11-6-4-5-9-13-10-7-8-12-15(13)22-2/h4,7-10,12H,3,6,11H2,1-2H3 |
Clé InChI |
FSDXCFRGTPGRHS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(CCC=C=CC1=CC=CC=C1OC)[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)

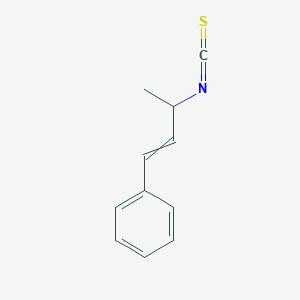
![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)
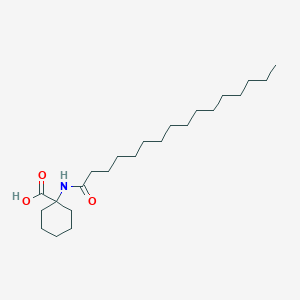
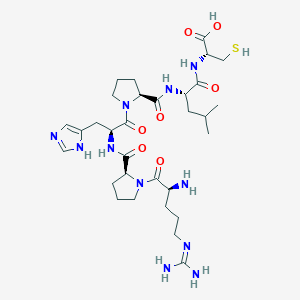
![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)
![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)

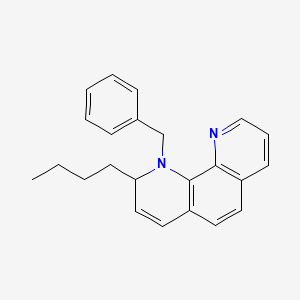
![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
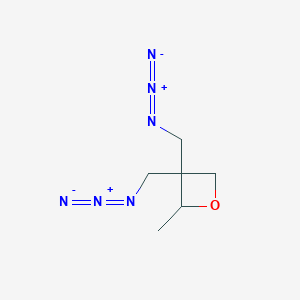
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)
